molecular formula C9H8BrF3N2O2 B13510631 3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13510631
M. Wt: 313.07 g/mol
InChI Key: WAGPIYFIWCQSMU-UHFFFAOYSA-N
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Description

3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that contains both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Incorporation of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. The compound can modulate biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)pyridine-3-carboxylic acid
  • 3-bromo-2-pyridinecarboxylic acid
  • 4-(trifluoromethyl)pyridine-3-carboxylic acid

Uniqueness

3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups on the imidazo[1,2-a]pyridine core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8BrF3N2O2

Molecular Weight

313.07 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8BrF3N2O2/c10-7-6(8(16)17)14-5-2-1-4(3-15(5)7)9(11,12)13/h4H,1-3H2,(H,16,17)

InChI Key

WAGPIYFIWCQSMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2CC1C(F)(F)F)Br)C(=O)O

Origin of Product

United States

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